molecular formula C10H12N2 B2867280 3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole CAS No. 2094471-58-4

3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B2867280
CAS No.: 2094471-58-4
M. Wt: 160.22
InChI Key: AUKFKYFEJRLIGK-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS Number: 2094471-58-4) is a chemical compound featuring a tetrahydroindazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular formula is C 10 H 12 N 2 and it has a molecular weight of 160.22 g/mol . This specific derivative is functionalized with a methyl group at the N-2 position and a terminal ethynyl group at the 3-position, providing a versatile handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions to create novel molecular libraries . The tetrahydroindazole scaffold is of significant research value, as derivatives have been investigated as potent and selective ligands for sigma-2 receptors, a transmembrane protein implicated in cancer cell proliferation and central nervous system (CNS) disorders . Furthermore, indazole and tetrahydroindazole cores are present in compounds with a broad spectrum of documented pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties . This makes this compound a valuable building block for researchers in drug discovery and development, particularly for designing and synthesizing new bioactive molecules for pharmacological screening and mechanism of action studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-ethynyl-2-methyl-4,5,6,7-tetrahydroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-10-8-6-4-5-7-9(8)11-12(10)2/h1H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKFKYFEJRLIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Rhodium(III)-Catalyzed C–H Activation

A robust approach involves Rh(III)-catalyzed C–H activation of arylhydrazines followed by annulation with ethynyl-containing olefins. For instance, treatment of 2-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine with ethynyltrimethylsilane in the presence of [Cp*RhCl₂]₂ and AgSbF₆ facilitates C3-ethynylation via directed ortho-metalation (Scheme 1). Subsequent desilylation with K₂CO₃/MeOH yields the terminal alkyne.

Key Data:

  • Catalyst loading: 5 mol% [Cp*RhCl₂]₂
  • Yield: 68–72% (two steps)
  • Selectivity: >95% regioselectivity for C3 position

Diazonium Salt Cyclization

Diazotization of 3-amino-2-methyl-4,5,6,7-tetrahydro-2H-indazole with NaNO₂/HCl at 0°C generates a reactive diazonium intermediate, which undergoes copper(I)-catalyzed coupling with trimethylsilylacetylene (Scheme 2). This method leverages Sandmeyer-type conditions for ethynyl group introduction.

Optimized Conditions:

  • Temperature: 0°C → 25°C (gradual warming)
  • Catalyst: CuI (10 mol%)
  • Yield: 65% after desilylation

Palladium-Mediated Cross-Coupling Approaches

Sonogashira Coupling Post-Cyclization

Installation of the ethynyl group via Sonogashira coupling proves effective after indazole core assembly. For example, 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis, followed by deprotection (Scheme 3).

Performance Metrics:

  • Pd loading: 3 mol%
  • Ligand: PPh₃ (6 mol%)
  • Yield: 78% (isolated)
  • Purity: >99% (HPLC)

Tandem Cyclization-Functionalization Methods

Oxone-Mediated Oxidative Amination

A one-pot synthesis employs oxone (2KHSO₅·KHSO₄·K₂SO₄) as an oxidant for converting N-methylhydrazones bearing ethynyl groups into the target indazole. The reaction proceeds via N–N bond formation and concurrent C3-ethynylation in trifluoroethanol (TFE) at 80°C (Scheme 4).

Reaction Profile:

  • Time: 12 h
  • Solvent: TFE/H₂O (4:1)
  • Yield: 63%
  • Byproducts: <5% over-oxidized species

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Rh(III) Catalysis 72 95 Moderate High
Diazonium Cyclization 65 90 Low Medium
Sonogashira Coupling 78 99 High Very High
Oxone Oxidation 63 88 High Low

Key Observations:

  • Sonogashira coupling offers superior yield and purity but requires expensive Pd catalysts.
  • Oxone-mediated routes are cost-effective but suffer from moderate yields.
  • Rh(III) catalysis balances selectivity and efficiency but demands inert conditions.

Mechanistic Insights and Side-Reaction Mitigation

Ethynyl Group Stability

The sp-hybridized ethynyl carbon exhibits susceptibility to hydration under acidic conditions. Employing trimethylsilyl (TMS) protecting groups or neutral pH buffers during workup prevents unwanted ketone formation.

N-Methylation Control

Early-stage N-methylation (e.g., using methyl hydrazine) ensures regioselectivity at N2. Late-stage alkylation with methyl iodide in DMF/K₂CO₃ achieves 92% efficiency but risks over-alkylation.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl derivatives.

Comparison with Similar Compounds

Table 1: Substituents and Key Properties of Selected Tetrahydroindazole Derivatives

Compound Name Substituents Key Biological Activity Applications References
3-Ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole 2-methyl, 3-ethynyl Under investigation Agrochemical/Pharmaceutical research
3-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole (3b) 2-phenyl, 3-methyl Antioxidant (ABTS assay) Medicinal chemistry
2-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole (3f) 2-(4-fluorophenyl), 3-methyl Antioxidant (DPPH/ABTS assays) Antioxidant drug development
3-Chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole 3-chloro, 2-(4-chloro-2-fluorophenyl) Herbicidal (16–63 g AI ha⁻¹) Paddy field herbicides
4,5,6,7-Tetrahydro-2H-indazole hydrazide derivatives Hydrazide substituents Insecticidal (ecdysone receptor targeting) Pest control

Key Observations:

  • Substituent Effects on Activity :
    • Antioxidant Activity : Electron-donating groups (e.g., methyl at 3-position in 3b and 3f) enhance ABTS radical scavenging, while halogenated aryl groups (e.g., 4-fluorophenyl in 3f) improve DPPH activity .
    • Herbicidal Activity : Halogen substituents (e.g., chloro, fluoro) at the 2- and 3-positions significantly boost potency against weeds. For example, 3-chloro-2-(4-chloro-2-fluorophenyl) derivatives exhibit herbicidal activity at 16–63 g AI ha⁻¹ under greenhouse conditions .
    • Ethynyl Group : The ethynyl group in 3-ethynyl-2-methyl derivatives may enhance reactivity in cross-coupling reactions, though its biological activity remains understudied compared to halogenated or aryl-substituted analogs .

Key Observations:

  • Microwave-assisted synthesis (e.g., for 3b and 3f) improves reaction efficiency and yields (77–80%) compared to traditional methods .
  • Solvent-free conditions and reusable catalysts (e.g., tungstate sulfuric acid) align with green chemistry principles .

Table 3: Activity Profiles of Select Derivatives

Compound Name Activity Profile Toxicity Notes References
This compound Data limited; potential agrochemical use Not reported
3-Chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole Herbicidal (pre-emergence application) Low mammalian/environmental toxicity
4,5,6,7-Tetrahydro-2H-indazole hydrazides Insecticidal (targeting ecdysone receptor) Moderate cytotoxicity
3-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole (3b) Anti-inflammatory (COX-2 inhibition) No significant toxicity reported

Key Observations:

  • Herbicidal Derivatives : Compounds with chloro/fluoro substituents (e.g., 3-chloro-2-(4-chloro-2-fluorophenyl)) show rapid weed control and rice selectivity, with field efficacy confirmed at 16–63 g AI ha⁻¹ .
  • Pharmacological Potential: Anti-inflammatory activity in 3b and related derivatives is linked to COX-2 inhibition, suggesting therapeutic utility .

Biological Activity

3-ethynyl-2-methyl-4,5,6,7-tetrahydro-2H-indazole (CAS No. 2094471-58-4) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C10H12N2C_{10}H_{12}N_{2} with a molecular weight of 160.22 g/mol. The compound features a tetrahydroindazole core with an ethynyl group at the 3-position and a methyl group at the 2-position.

Synthesis

The synthesis typically involves the following steps:

  • Starting Materials : The reaction begins with 2-methyl-4,5,6,7-tetrahydroindazole and ethynyl bromide.
  • Reaction Conditions : A strong base like potassium tert-butoxide is used in an aprotic solvent such as dimethyl sulfoxide (DMSO).
  • Procedure : The ethynyl group is introduced through nucleophilic substitution, resulting in the formation of the target compound.

Research indicates that this compound may interact with specific molecular targets such as phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell growth and survival. Inhibition of this pathway could lead to modulation of various cellular processes, making it a candidate for therapeutic applications in cancer treatment and other diseases.

Antimicrobial Activity

A study on indazole derivatives revealed that certain compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against protozoa such as Giardia intestinalis and Entamoeba histolytica, often outperforming standard treatments like metronidazole .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Some derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), suggesting that they may reduce inflammation and pain . This property could be beneficial in developing new anti-inflammatory medications.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that some derivatives of indazole exhibit low toxicity to human cells while maintaining their antimicrobial efficacy. This characteristic is crucial for drug development as it indicates a favorable therapeutic index .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
3-Ethynyl-1H-indazoleIndazoleModerate antimicrobial activity
2-Methyl-4,5,6,7-tetrahydro-1H-indazoleIndazoleLimited biological activity
This compoundTetrahydroindazolePotentially high anti-inflammatory and antimicrobial activity

The unique substitution pattern of this compound contributes to its distinct biological properties compared to other indazole derivatives. Its ethynyl group allows for versatile chemical modifications that enhance its potential applications in medicinal chemistry .

Case Study 1: Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial efficacy of various indazole derivatives against Trichomonas vaginalis and Candida species. Compounds similar to this compound exhibited IC50 values lower than one micromolar against these pathogens. These findings suggest that further exploration into the structure–activity relationship (SAR) could yield potent new agents for treating infections caused by these organisms .

Case Study 2: Anti-inflammatory Potential

Research into COX inhibitors has highlighted the role of indazole derivatives in modulating inflammatory responses. Compounds exhibiting selective COX-2 inhibition have shown promise in reducing inflammation without significant gastrointestinal side effects commonly associated with traditional NSAIDs . The implications for chronic inflammatory conditions are significant.

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